

4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate

Cat. No.: B1387873

[Get Quote](#)

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate

This guide provides a comprehensive technical overview of **4-(Trifluoromethyl)benzamidine hydrochloride dihydrate**, a crucial molecule in the landscape of enzyme inhibition and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, mechanism of action, synthesis, and practical applications, with a focus on scientific integrity and field-proven insights.

Core Compound Identification and Physicochemical Properties

4-(Trifluoromethyl)benzamidine and its salts are potent inhibitors of serine proteases. The hydrochloride dihydrate form is a specific variant used in research. It is critical to distinguish between the different forms of this compound, as their CAS numbers and molecular weights differ.

The anhydrous hydrochloride salt is commonly referenced with CAS number 38980-96-0 and a molecular weight of 224.61 g/mol .^[1] However, the dihydrate form is specifically identified by CAS Number 175278-62-3.^{[2][3]}

The molecular formula for the dihydrate is $C_8H_7F_3N_2 \cdot HCl \cdot 2H_2O$. Based on this, the calculated molecular weight is 260.64 g/mol . It is important to note a discrepancy in some commercial

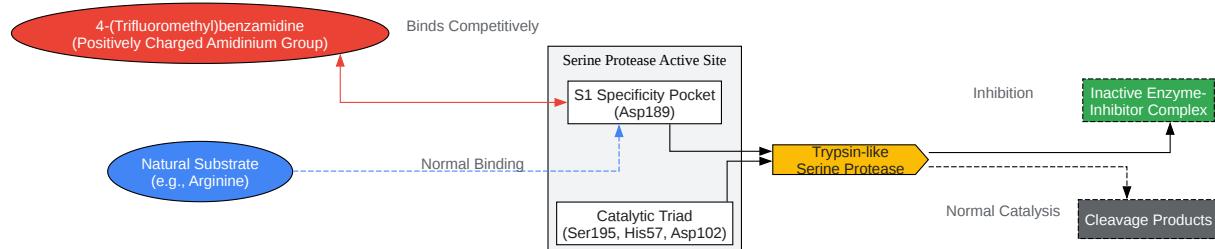
listings, which cite a molecular weight of 330.20 g/mol for the dihydrate.[\[2\]](#) Researchers should rely on the molecular formula for the most accurate molecular weight calculation.

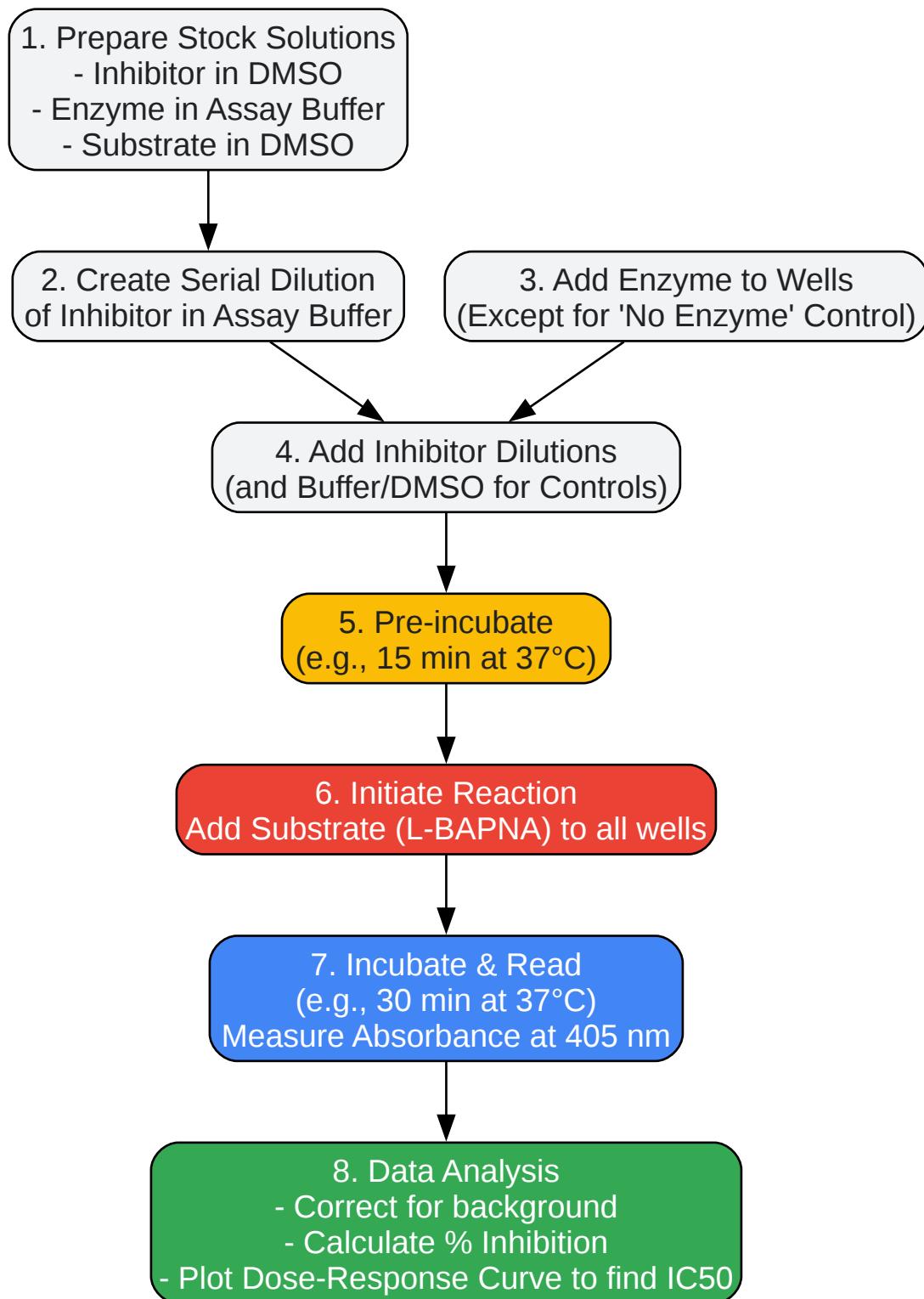
Table 1: Physicochemical Properties

Property	Value	Source(s)
Chemical Name	4-(Trifluoromethyl)benzamidine hydrochloride dihydrate	[3]
Synonyms	4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate	[3]
CAS Number	175278-62-3	[2] [3]
Molecular Formula	C ₈ H ₁₂ ClF ₃ N ₂ O ₂	[2]
Molecular Weight	260.64 g/mol (Calculated)	
Appearance	White to almost white powder or crystalline solid	
Melting Point	155 °C (for dihydrate) [2] , 167 °C (for hydrochloride)	[2]
Purity	Typically >98.0% (HPLC)	
Key Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]

The Scientific Rationale: Mechanism of Action as a Serine Protease Inhibitor

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases.[\[4\]](#) These enzymes, which include trypsin, thrombin,


and plasmin, play critical roles in physiological processes ranging from digestion to blood coagulation. Their dysregulation is implicated in numerous diseases.


The inhibitory action of 4-(Trifluoromethyl)benzamidine stems from its structural mimicry of the natural substrate, arginine. The positively charged amidinium group, $\text{C}(\text{=NH})\text{NH}_2$, interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases. This high-affinity binding event blocks the active site, preventing the enzyme from processing its native substrates.

The inclusion of the trifluoromethyl ($-\text{CF}_3$) group at the para-position of the benzene ring is a strategic chemical modification. This strongly electron-withdrawing group enhances the compound's properties in several ways:

- Increased Potency: The $-\text{CF}_3$ group can influence the electronic distribution of the molecule, potentially strengthening the interaction with the active site.
- Enhanced Lipophilicity: This modification increases the molecule's ability to cross cellular membranes.^[5]
- Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by cytochrome P450 enzymes.^{[5][6]}

This combination of a potent binding motif (benzamidine) and a stability-enhancing group ($-\text{CF}_3$) makes it a valuable tool for biochemical research and a promising scaffold for drug development.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate [oakwoodchemical.com]
- 3. 175278-62-3 CAS MSDS (4-(TRIFLUOROMETHYL)BENZAMIDINE HYDROCHLORIDE DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387873#4-trifluoromethyl-benzamidine-hydrochloride-dihydrate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com